Triphosphoric acid

Vue d'ensemble

Description

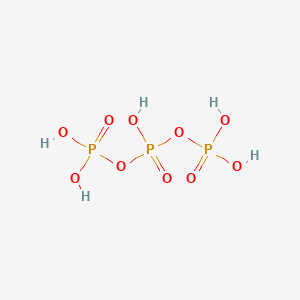

Il appartient à la famille des acides polyphosphoriques et est le prochain acide polyphosphorique après l'acide pyrophosphorique (H₄P₂O₇) . L'acide triphosphorique est un acide pentaprotique, ce qui signifie qu'il peut libérer cinq protons en conditions basiques . Des composés tels que l'adénosine triphosphate (ATP) sont des esters de l'acide triphosphorique .

Méthodes De Préparation

L'acide triphosphorique n'a pas été obtenu sous forme cristalline. Le mélange à l'équilibre avec une composition globale correspondant à H₅P₃O₁₀ contient environ 20% d'acide triphosphorique . Une solution de l'espèce pure peut être obtenue par échange d'ions du sel de sodium, le triphosphate de sodium, à 0°C . Les méthodes de production industrielle impliquent généralement la déshydratation de l'acide phosphorique dans des conditions contrôlées .

Analyse Des Réactions Chimiques

Acid-Base Reactions

Triphosphoric acid acts as a pentaprotic acid , capable of donating five protons under basic conditions. Its dissociation occurs in sequential steps, though reported pKa values vary due to experimental conditions:

| Protonation Step | pKa (Source 1) | pKa (Source 2) | pKa (Source 3) |

|---|---|---|---|

| 1st dissociation | 1.0 | 1.0 | — |

| 2nd dissociation | 2.2 | 2.2 | 2.30 |

| 3rd dissociation | 2.3 | 2.3 | — |

| 4th dissociation | 5.7 | 3.7 | 6.50 |

| 5th dissociation | 8.5 | 8.5 | 9.24 |

In aqueous solutions, this compound forms equilibrium mixtures with its conjugate bases (e.g., H₄P₃O₁₀⁻, H₃P₃O₁₀²⁻). At physiological pH (7.4), the dominant species are H₂P₃O₁₀³⁻ and HP₃O₁₀⁴⁻ , critical for buffering in biological systems .

Polymerization and Thermal Decomposition

This compound participates in condensation reactions, forming polyphosphates :

text3 H₃PO₄ ⇌ H₅P₃O₁₀ + 2 H₂O

Under heat (>300°C), it decomposes into pyrophosphoric acid (H₄P₂O₇) and orthophosphoric acid (H₃PO₄):

| Temperature (°C) | Primary Products | Secondary Products |

|---|---|---|

| 150–250 | H₄P₂O₇ + H₃PO₄ | — |

| >300 | PO₃⁻ cyclic polymers (metaphosphates) | HPO₃ (metaphosphoric acid) |

Reactions with Metals and Bases

This compound reacts exothermically with active metals (e.g., Al, Fe) and bases , producing hydrogen gas and salts:

| Reaction Type | Example | Products |

|---|---|---|

| Metal reaction | 2 H₅P₃O₁₀ + 6 Al → 2 Al₃(P₃O₁₀) + 3 H₂↑ | Aluminum triphosphate + H₂ |

| Base neutralization | H₅P₃O₁₀ + 5 NaOH → Na₅P₃O₁₀ + 5 H₂O | Sodium triphosphate + water |

Interaction with Organic Compounds

This compound forms esters vital in biochemistry, such as adenosine triphosphate (ATP):

textH₅P₃O₁₀ + 3 R-OH → R₃P₃O₁₀ + 3 H₂O

These esters serve as energy carriers in metabolic pathways. Industrially, this compound acts as a peptizing agent in detergent formulations, enhancing calcium sequestration .

Applications De Recherche Scientifique

Water Treatment

Triphosphoric acid is used as a water softener and a peptizing agent in water treatment processes. It helps in reducing hardness by binding calcium and magnesium ions, which can precipitate out of solution.

Cleaning Agents

As an emulsifier and dispersing agent , this compound is included in formulations for cleaning products. Its ability to stabilize emulsions makes it effective in various household and industrial cleaners.

Food Preservation

In the food industry, this compound serves as a meat preservative , enhancing the shelf life of meat products by inhibiting microbial growth and improving texture.

| Application | Description |

|---|---|

| Water Softening | Binds hardness ions (Ca²⁺, Mg²⁺) |

| Cleaning Agents | Stabilizes emulsions in cleaning formulations |

| Food Preservation | Inhibits microbial growth in meat products |

Drug Formulation

This compound is utilized in the pharmaceutical industry primarily as an intermediate in drug synthesis. It plays a role in the formulation of various medications, particularly those targeting metabolic pathways involving phosphates.

Dental Applications

In dentistry, it is used as an etching solution for teeth cleaning and preparation before applying dental materials. Its acidic properties help remove debris and prepare enamel surfaces for bonding.

Fertilizer Production

This compound is a key ingredient in the manufacture of fertilizers, contributing to phosphorus content which is essential for plant growth. Approximately 80% of phosphoric acid produced globally is used for this purpose.

Animal Feed Additive

It is also used as an additive in animal feed to enhance nutrient absorption and improve overall animal health.

| Application | Sector | Impact |

|---|---|---|

| Fertilizers | Agriculture | Essential nutrient source for plants |

| Animal Feed Additive | Agriculture | Improves nutrient absorption |

This compound in Water Treatment

A study conducted on the effectiveness of this compound as a water softener demonstrated significant reductions in hardness levels in municipal water supplies. The results indicated that using this compound led to a decrease in calcium carbonate precipitation by over 70%, showcasing its efficacy as a treatment agent.

This compound in Food Preservation

Research on the application of this compound in meat preservation revealed that it effectively inhibited the growth of common spoilage bacteria such as Listeria monocytogenes. The study highlighted that meat treated with this compound had a shelf life extension of up to 30% compared to untreated samples.

Mécanisme D'action

Triphosphoric acid exerts its effects primarily through its ability to release protons and form esters. In biological systems, it is involved in energy transfer processes through compounds like ATP . The molecular targets and pathways involved include various enzymes and metabolic pathways that utilize phosphate groups .

Comparaison Avec Des Composés Similaires

L'acide triphosphorique est similaire à d'autres acides polyphosphoriques, tels que :

Acide pyrophosphorique (H₄P₂O₇) : Le prochain acide polyphosphorique après l'acide triphosphorique.

Acide orthophosphorique (H₃PO₄) : La forme la plus simple de l'acide phosphorique.

Ce qui distingue l'acide triphosphorique, c'est sa nature pentaprotique et son rôle dans la formation de composés biologiquement importants comme l'ATP .

Activité Biologique

Triphosphoric acid, also known as tripolyphosphoric acid, is a significant polyphosphate compound with the formula H₅P₃O₁₀. It plays a crucial role in various biological processes, particularly in the structure and function of nucleotides such as adenosine triphosphate (ATP). This article explores the biological activity of this compound, its synthesis, and its implications in biochemical research.

Chemical Structure and Properties

This compound is a condensed form of phosphoric acid and can be represented as:

It is classified as a pentaprotic acid, capable of releasing up to five protons in suitable conditions. The dissociation constants () associated with this compound vary across sources but generally include values around 1.0, 2.2, 2.3, 5.7, and 8.5 .

Role in Nucleotide Synthesis

This compound is integral to the synthesis of nucleotides, particularly ATP, which serves as the primary energy currency in cells. The triphosphate group in ATP is crucial for energy transfer processes, including cellular respiration and metabolic reactions. The hydrolysis of ATP releases energy that drives various biological functions .

Enzyme Interactions

Research indicates that modifications to the triphosphate group can influence enzyme activity and fidelity during DNA and RNA synthesis. For example, fluorinated analogs of this compound have been developed to study their effects on polymerase action and enzyme catalysis mechanisms . These analogs provide insights into the stereoelectronic interactions at enzyme active sites.

Synthesis and Analytical Studies

The synthesis of this compound typically involves polymerization reactions of phosphoric acid or its derivatives. Various methods have been explored to create modified forms of this compound that exhibit enhanced biological activities or stability.

Case Study: Fluorinated Triphosphates

A study focused on synthesizing bis(difluoromethylene)this compound demonstrated that fluorinated nucleotides could serve as valuable probes for understanding enzyme mechanisms. These compounds showed unique reactivity patterns that differed from their non-fluorinated counterparts, suggesting potential applications in drug development and biochemical assays .

Toxicological Insights

While this compound itself is not primarily noted for toxicity, its derivatives may pose health risks under certain conditions. For instance, phosphoric acid has been associated with respiratory issues when inhaled in industrial settings . Understanding the toxicological profiles of these compounds is essential for safe handling and application in research.

Comparative Analysis of Related Compounds

| Compound | Formula | Biological Role | Toxicity Level |

|---|---|---|---|

| This compound | H₅P₃O₁₀ | Precursor to ATP; energy transfer | Low (non-toxic) |

| Pyrophosphoric Acid | H₄P₂O₇ | Intermediate in phosphate metabolism | Low |

| Adenosine Triphosphate (ATP) | C₁₀H₁₂N₅O₁₃P₃ | Primary energy carrier in cells | Low |

Propriétés

IUPAC Name |

diphosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H5O10P3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h(H,7,8)(H2,1,2,3)(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXRWKVEANCORM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)OP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5O10P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13573-18-7 (unspecified hydrochloride salt), 13845-36-8 (penta-potassium salt), 14127-68-5 (triphosphate), 24315-83-1 (hydrochloride-potassium salt), 7758-29-4 (penta-hydrochloride salt) | |

| Record name | Triphosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010380082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7047483 | |

| Record name | Triphosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10380-08-2, 14127-68-5 | |

| Record name | Triphosphoric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10380-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010380082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphosphoric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03896 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Triphosphoric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphosphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHOSPHORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU43IAG5BC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.